molecular formula C7HCl4FO B044855 2,3,4-Trichloro-5-fluorobenzoic chloride CAS No. 115549-05-8

2,3,4-Trichloro-5-fluorobenzoic chloride

Cat. No.: B044855
CAS No.: 115549-05-8
M. Wt: 261.9 g/mol
InChI Key: WXAUBUZVERZUSH-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-fluorobenzoyl chloride is a derivative of benzoic acid, characterized by the presence of three chlorine atoms, one fluorine atom, and an acyl chloride functional group attached to the aromatic ring. This combination of features imparts specific reactivity and properties to the molecule, making it a subject of interest in specialized chemical research.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number115549-05-8
Molecular FormulaC₇HCl₄FO
Molecular Weight261.89 g/mol

Aromatic acyl chlorides are a class of organic compounds containing a -COCl functional group attached to an aromatic ring. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis. wikipedia.org The reactivity of the acyl chloride group allows for the facile introduction of the acyl group into other molecules through reactions with nucleophiles such as alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation). wikipedia.org

Halogenated aromatic acyl chlorides are a sub-category distinguished by the presence of one or more halogen atoms on the aromatic ring. The number, type, and position of these halogens significantly influence the compound's chemical properties and reactivity. Polyhalogenated aromatic hydrocarbons are noted for their chemical stability and persistence. mdpi.com

The synthesis of aromatic acyl chlorides, including halogenated variants, is commonly achieved by treating the corresponding carboxylic acid with a chlorinating agent. wikipedia.org Standard reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). wikipedia.orgasianpubs.orggoogle.com Another method involves the reaction of aromatic compounds bearing trichloromethyl groups with controlled amounts of water. google.com For instance, the synthesis of the related 2,4-dichloro-5-fluorobenzoyl chloride can be achieved by reacting 2,4-dichlorofluorobenzene with carbon tetrachloride, followed by hydrolysis and acylation with thionyl chloride. google.com

The primary significance of 2,3,4-Trichloro-5-fluorobenzoyl chloride lies in its function as a reactive intermediate, or a "building block," for constructing more complex molecules. Aromatic compounds are foundational in the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, and dyes. openaccessjournals.com The presence of multiple halogen atoms—three chlorine and one fluorine—on the benzoyl chloride structure is particularly noteworthy.

The incorporation of fluorine and chlorine into organic molecules is a common strategy in medicinal chemistry and agrochemical development to modulate properties such as metabolic stability, lipophilicity, and biological activity. Therefore, compounds like 2,3,4-Trichloro-5-fluorobenzoyl chloride are valuable precursors for introducing a polyhalogenated phenyl moiety into a target molecule. The acyl chloride group provides a reactive site for covalently linking this specific chemical entity to other synthetic intermediates. wikipedia.org

While specific, large-scale applications for 2,3,4-Trichloro-5-fluorobenzoyl chloride are not extensively documented in public literature, the utility of closely related compounds is well-established. For example, 2,4-dichloro-5-fluorobenzoyl chloride is a known intermediate in the synthesis of pharmaceuticals, including the broad-spectrum antibiotic ciprofloxacin. google.com This highlights the role of polychlorinated and fluorinated benzoyl chlorides as key components in the production of high-value, complex chemical products.

The academic relevance of 2,3,4-Trichloro-5-fluorobenzoyl chloride and similar polyhalogenated aromatics is multifaceted. Research in this area often focuses on several key aspects:

Synthetic Methodology: Developing efficient and selective methods for the synthesis of highly substituted aromatic compounds remains a pertinent challenge in organic chemistry. Research may involve exploring novel catalysts or reaction conditions for preparing such molecules. patsnap.com

Medicinal and Agrochemical Chemistry: The compound serves as a scaffold for creating new chemical entities to be tested for biological activity. The unique electronic properties conferred by the halogen atoms can lead to novel interactions with biological targets. Fluorinated aromatic compounds, in particular, are of significant interest in these fields. researchgate.net

Materials Science: Aromatic building blocks are crucial for creating new polymers and specialty materials. The properties of these materials can be fine-tuned by altering the substituents on the aromatic ring.

The study of monofluorinated analogues of polychlorinated biphenyls (PCBs) has shown that the fluorine atom can act as a useful probe for mechanistic and toxicological studies due to its resistance to degradation. nih.gov This suggests that complex molecules like 2,3,4-Trichloro-5-fluorobenzoyl chloride can also serve as tools in fundamental chemical and biological research to understand the behavior and impact of polyhalogenated aromatic compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUBUZVERZUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556662
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
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Molecular Weight

261.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-05-8
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115549-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,4 Trichloro 5 Fluorobenzoyl Chloride

Established Preparative Routes

The following sections detail the principal methods documented for the preparation of 2,3,4-Trichloro-5-fluorobenzoyl chloride.

Synthesis from 2,3,4-Trichloro-5-fluorobenzoic Acid

A direct and common method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. This approach is widely utilized due to its efficiency and the availability of the starting benzoic acid derivative.

The conversion of 2,3,4-Trichloro-5-fluorobenzoic acid into its acyl chloride is effectively accomplished using thionyl chloride (SOCl₂). In a typical procedure, the carboxylic acid is refluxed with an excess of thionyl chloride. The reaction proceeds until the evolution of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), ceases, indicating the completion of the reaction. prepchem.com

A specific example of this synthesis involves introducing 737 grams (3.02 moles) of 2,3,4-trichloro-5-fluorobenzoic acid into 1.5 liters of thionyl chloride. The mixture is then heated to reflux for 16 hours. prepchem.com Following the reaction period, the excess thionyl chloride is removed by distillation. The remaining residue, which is the crude 2,3,4-Trichloro-5-fluorobenzoyl chloride, is then purified by distillation to yield the final product. prepchem.com This method is a standard and reliable route for producing acyl chlorides. prepchem.comasianpubs.org

Starting MaterialReagentConditionsProduct
2,3,4-Trichloro-5-fluorobenzoic AcidThionyl ChlorideReflux, 16 hours2,3,4-Trichloro-5-fluorobenzoyl chloride

Derivation from 2,4-Dichloro-5-fluorobenzotrichloride Precursors

An alternative synthetic strategy involves a two-step process starting from a substituted toluene. This method first creates a benzotrichloride intermediate, which is then hydrolyzed to form the benzoyl chloride. While the specific precursor for 2,3,4-Trichloro-5-fluorobenzoyl chloride would be 2,3,4-trichloro-5-fluorotoluene, the general methodology is well-established for structurally similar compounds like 2,4-dichloro-5-fluorobenzoyl chloride. google.compatsnap.com

The initial step in this sequence is the exhaustive chlorination of the methyl group of a suitable toluene derivative. For instance, 2,4-dichlorofluorobenzene can be reacted with carbon tetrachloride in the presence of a catalyst to produce 2,4-dichloro-5-fluorobenzotrichloride. patsnap.com Catalysts for such chlorination reactions are typically Lewis acids, with zirconium tetrachloride and iron being effective for ring chlorination, while other processes for side-chain chlorination may use radical initiators. google.commdpi.com The selection of the catalyst is crucial to direct the chlorination to the desired positions and avoid unwanted side reactions. researchgate.netresearchgate.net

Once the benzotrichloride derivative is formed, the next step is a controlled hydrolysis to convert the trichloromethyl group (-CCl₃) into an acyl chloride group (-COCl). This is typically achieved by reacting the benzotrichloride with a stoichiometric amount of water. google.comgoogle.com The reaction is often catalyzed by a Lewis acid, such as ferric chloride (FeCl₃). google.com For example, in the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, the corresponding benzotrichloride intermediate is hydrolyzed at a temperature of 20-40°C in the presence of deionized water and ferric chloride to yield the final product. google.com This method allows for the direct formation of the acyl chloride without isolating the carboxylic acid intermediate.

PrecursorStepReagents/CatalystsIntermediate/Product
2,3,4-Trichloro-5-fluorotoluene (hypothetical)1. Catalytic ChlorinationChlorine (Cl₂), Catalyst2,3,4-Trichloro-5-fluorobenzotrichloride
2,3,4-Trichloro-5-fluorobenzotrichloride2. Controlled HydrolysisWater (H₂O), Ferric Chloride (FeCl₃)2,3,4-Trichloro-5-fluorobenzoyl chloride

Approaches from 3,4,5,6-Tetrafluorophthalic Anhydride

A more complex, multi-step synthesis route can be envisioned starting from a phthalic anhydride derivative. While not a direct route, methodologies used for producing similar fluorinated benzoyl chlorides, such as 2,3,4,5-tetrafluorobenzoyl chloride, demonstrate the feasibility of this approach. patsnap.comgoogle.com This pathway involves a series of reactions including condensation, fluorination, hydrolysis, decarboxylation, and final chlorination.

The general sequence begins with the reaction of a tetra-substituted phthalic anhydride with an amine, such as an aqueous solution of methylamine, to form an N-methylphthalimide intermediate. patsnap.comgoogle.com This is followed by halogen exchange reactions (fluorination), hydrolysis of the imide to a dicarboxylic acid, and subsequent decarboxylation to yield a substituted benzoic acid. The final step involves the chlorination of this benzoic acid, typically with thionyl chloride or a similar reagent, to give the desired benzoyl chloride. google.com This synthetic strategy offers a way to construct the target molecule from different foundational building blocks, though it is more intricate than the previously described methods. americanlaboratory.com

Decarboxylation Pathways

While 2,3,4-Trichloro-5-fluorobenzoyl chloride is synthesized from its corresponding benzoic acid, the synthesis of this crucial precursor can be achieved through the selective decarboxylation of a substituted phthalic acid or its anhydride. This method involves removing one of two carboxyl groups from a precursor molecule. Research on analogous fluorinated benzoic acids demonstrates the viability of this approach.

For instance, the preparation of 2,4,5-trifluorobenzoic acid has been successfully achieved by the controlled decarboxylation of 3,4,6-trifluorophthalic acid or its anhydride. nih.govepo.org This transformation is typically carried out by heating the phthalic acid precursor in a dipolar aprotic solvent. nih.govgoogleapis.com The process can proceed without a catalyst, relying on thermal energy to extrude carbon dioxide. However, in some cases, catalysts such as copper, copper oxides, or copper salts are employed to facilitate the reaction. epo.orggoogleapis.com The reaction surprisingly removes only one of the two carboxyl groups, leading to the desired benzoic acid in good yield. nih.govepo.org

The choice of solvent and temperature is critical for controlling the reaction and maximizing the yield of the mono-decarboxylated product. The process is monitored by methods like gas chromatography to determine the extent of conversion from the starting material to the final product. googleapis.com

Table 1: Conditions for Decarboxylation of Halogenated Phthalic Acid Analogs

Precursor Product Solvents Catalysts Temperature Reference
3,4,6-Trifluorophthalic acid 2,4,5-Trifluorobenzoic acid Dipolar aprotic solvents (e.g., NMP) None or Copper/Copper Salts 140-150°C nih.govgoogle.com
3,4,6-Trifluorophthalic anhydride 2,4,5-Trifluorobenzoic acid Dipolar aprotic solvents None or Copper/Copper Salts Not specified epo.orggoogleapis.com

Advanced Synthetic Strategies and Process Optimization

Process optimization for the synthesis of 2,3,4-Trichloro-5-fluorobenzoyl chloride focuses on the efficient conversion of the precursor acid using advanced chlorinating agents and innovative catalytic systems. These strategies aim to improve yield, reduce reaction times, and enhance safety and environmental profiles compared to traditional methods.

Application of Bis(trichloromethyl)carbonate (Triphosgene) in Acyl Chlorination

Bis(trichloromethyl)carbonate, commonly known as triphosgene (BTC), serves as a safer and more convenient solid substitute for gaseous phosgene in the preparation of acyl chlorides. asianpubs.org The reaction involves treating the carboxylic acid with triphosgene, typically in the presence of a catalyst, to yield the corresponding acyl chloride with high efficiency. asianpubs.org

Studies on the synthesis of the analogous 2,3,4,5-tetrafluorobenzoyl chloride demonstrate that triphosgene, in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), provides excellent yields under mild conditions. asianpubs.org The solid nature of triphosgene allows for precise measurement and easier handling, storage, and transportation compared to gaseous reagents. nih.gov

The reaction mechanism involves the in-situ generation of a Vilsmeier reagent from the interaction between triphosgene and the DMF catalyst. nih.gov This intermediate is highly reactive and efficiently converts the carboxylic acid to the acyl chloride. The stoichiometry of triphosgene to the acid is a key parameter; for example, a molar ratio of triphosgene to acid of 0.37:1.00 has been shown to be effective, achieving yields upwards of 95%. asianpubs.org

Catalytic System Innovations

Catalysis is central to the modern synthesis of acyl chlorides, offering pathways that are more efficient and selective. Innovations include the use of classic Lewis acids, organic amine catalysts, and emerging solid superacid catalysts.

Friedel-Crafts reactions, catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are fundamental for producing the precursors to halogenated benzoyl chlorides. rsc.orgnih.gov In this context, the Lewis acid catalyst activates a reagent, creating a potent electrophile that can react with an aromatic ring. quora.comkhanacademy.org

For the synthesis of similar compounds like 2,4-dichloro-5-fluorobenzoyl chloride, a Friedel-Crafts reaction is employed between a starting material like 2,4-dichlorofluorobenzene and carbon tetrachloride. quora.com The aluminum chloride catalyst coordinates to a chlorine atom on the carbon tetrachloride, polarizing the bond and generating a trichloromethyl electrophile. This electrophile then attacks the aromatic ring. The resulting trichloromethylated intermediate is subsequently hydrolyzed and chlorinated to furnish the final acyl chloride. The catalyst's role is to increase the electrophilicity of the acylating or alkylating agent, enabling the substitution onto the electron-rich aromatic ring. quora.compearson.com

N,N-dimethylformamide (DMF) is a widely used and highly effective catalyst for the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride or triphosgene. asianpubs.orgmasterorganicchemistry.com Its catalytic action stems from its reaction with the chlorinating agent to form a Vilsmeier-type reagent, specifically a chloroformiminium salt. acs.org

This iminium salt is a more potent and reactive chlorinating agent than thionyl chloride or triphosgene alone. The mechanism involves the carboxylic acid attacking the electrophilic carbon of the Vilsmeier intermediate. This is followed by the collapse of the resulting adduct, which releases the acyl chloride, carbon dioxide, and regenerates the DMF catalyst. Even trace amounts of DMF can significantly accelerate the rate of acyl chloride formation. masterorganicchemistry.com In the context of triphosgene reactions, optimal catalytic amounts of DMF are typically around 3-5 mol% relative to the carboxylic acid. asianpubs.orgjcsp.org.pk

Table 2: Effect of DMF Catalyst Loading on Acyl Chloride Yield (Model Reaction)

Catalyst (DMF) Loading (mol%) Yield (%) Reference
0 26 jcsp.org.pk
1 85 jcsp.org.pk
2 89 jcsp.org.pk
3 93 jcsp.org.pk
5 95.1 asianpubs.org
10 76 jcsp.org.pk

Data derived from model reactions with benzoic acid and 2,3,4,5-tetrafluorobenzoic acid.

Solid superacid catalysts represent a significant advancement in green chemistry, offering a heterogeneous alternative to traditional soluble Lewis acids for Friedel-Crafts type reactions. etsu.edu These catalysts, which include materials like zeolites, sulfated zirconia, and iron oxides supported on zeolites, possess strong Lewis and/or Brønsted acid sites on their surfaces. rsc.orgresearchgate.net

In the synthesis of precursors for compounds like 2,3,4-Trichloro-5-fluorobenzoyl chloride, solid superacids can catalyze the key Friedel-Crafts alkylation or acylation steps. For example, iron oxide supported on HY zeolite has demonstrated excellent catalytic performance in the acylation of substituted benzenes. rsc.org These solid catalysts are advantageous because they are non-corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable over multiple cycles without significant loss of activity. rsc.orgetsu.edu The catalytic activity is often correlated with the number of Lewis acidic sites on the catalyst's surface. rsc.org This technology avoids the large amounts of hazardous waste generated from the quenching of traditional catalysts like AlCl₃. gla.ac.uk

Continuous Flow Chemistry for Enhanced Synthetic Efficiency

Continuous flow chemistry represents a significant advancement over traditional batch processing for the synthesis of acyl chlorides, including 2,3,4-Trichloro-5-fluorobenzoyl chloride. This methodology offers enhanced safety, efficiency, and control over reaction parameters. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. researchgate.netnih.gov This approach is particularly advantageous for handling hazardous reagents often used in the synthesis of acyl chlorides, such as thionyl chloride or phosgene. acs.org

The confined space within a flow reactor allows for superior heat management, mitigating the risks associated with the highly exothermic nature of chlorination reactions. google.com This precise temperature control leads to fewer side reactions and a purer product profile. Furthermore, residence times in flow reactors are typically much shorter, ranging from minutes to seconds, which significantly increases throughput compared to lengthy batch reactions that can take several hours. researchgate.netnih.gov For instance, the synthesis of other unstable acid chlorides has been achieved with near-full conversion in 1 to 3 minutes using continuous flow methods. researchgate.net

The on-demand generation of reactive intermediates is another key benefit. For example, highly toxic phosgene can be produced in-situ from less hazardous chloroform within the flow system and consumed immediately in the subsequent reaction with the carboxylic acid, eliminating the need for transportation and storage of the toxic gas. acs.org Similarly, reagents like bis(trichloromethyl)carbonate (triphosgene), a safer solid substitute for phosgene, are also highly compatible with flow synthesis setups. asianpubs.orgresearchgate.net

ParameterBatch ProcessingContinuous Flow Chemistry
SafetyHigher risk due to large volumes of hazardous materials and potential for thermal runaway.Enhanced safety due to small reaction volumes, superior heat control, and on-demand reagent generation. researchgate.netacs.org
Reaction TimeTypically several hours to completion. prepchem.comSignificantly shorter, often in the range of minutes. researchgate.netnih.gov
Heat TransferInefficient, leading to temperature gradients and potential side reactions. google.comHighly efficient due to high surface-area-to-volume ratio, allowing precise temperature control.
Product PurityMay require extensive purification due to side products from poor heat control.Generally higher purity due to optimized and uniform reaction conditions.
ScalabilityScaling up can be complex and introduce new safety challenges.Easier to scale by operating the system for longer durations ("scaling out") or running parallel reactors.

Investigation of Biocatalytic Hydrolysis in Related Systems

Biocatalytic methods, employing enzymes as catalysts, offer a green and highly selective alternative to traditional chemical processes. While specific research on the biocatalytic hydrolysis of 2,3,4-Trichloro-5-fluorobenzoyl chloride is not extensively documented, the principles can be inferred from studies on related acyl chlorides and esters. Enzymes such as lipases and proteases are known to catalyze the hydrolysis of acyl compounds under mild conditions of temperature and pH.

The primary application of this investigation would be in selective hydrolysis. For instance, if the compound were present in a mixture or if a specific derivative needed to be hydrolyzed without affecting other functional groups, an enzymatic approach could provide the required chemoselectivity. Chemical hydrolysis of benzoyl chlorides, by contrast, typically proceeds readily with water, often vigorously, to form the corresponding carboxylic acid and hydrochloric acid. wikipedia.orgbyjus.com This reaction is generally non-selective and can be difficult to control.

A theoretical biocatalytic process would involve immobilizing a suitable enzyme on a solid support and passing a solution of the acyl chloride over it. The mild conditions would minimize energy consumption and the formation of degradation byproducts. However, challenges in this area include the stability of enzymes in the presence of reactive substrates like acyl chlorides and the potential for enzyme inhibition by the product (hydrochloric acid). Further research would be necessary to identify or engineer an enzyme with the required stability and activity for this specific, highly substituted substrate.

Industrial Production Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of 2,3,4-Trichloro-5-fluorobenzoyl chloride involves addressing several critical challenges. These include the selection of cost-effective and efficient catalysts, managing their lifecycle, and developing strategies for minimizing and handling waste streams to ensure an economically viable and environmentally responsible process.

Catalyst Selection and Recovery in Large-Scale Synthesis

The conversion of the parent carboxylic acid to 2,3,4-Trichloro-5-fluorobenzoyl chloride is typically catalyzed. The choice of catalyst is crucial for maximizing yield, minimizing reaction time, and simplifying product purification.

Commonly used catalysts for reactions involving chlorinating agents like thionyl chloride or triphosgene are N,N-disubstituted formamides, with N,N-dimethylformamide (DMF) being a prominent example. asianpubs.orggoogle.com DMF is effective and inexpensive, but as a homogeneous catalyst, it can be difficult to separate from the final product, often requiring complex purification steps.

For large-scale operations, heterogeneous or immobilized catalysts are increasingly preferred. google.com These catalysts are fixed on a solid support, which allows for easy separation from the reaction mixture through simple filtration. This not only simplifies the purification process but also enables the catalyst to be recovered and reused multiple times, significantly reducing costs and waste. google.com For syntheses involving phosgene, catalysts such as benzimidazole or benzotriazole have been shown to be effective. google.com In other related syntheses, Lewis acids like ferric trichloride (B1173362) (FeCl₃) or aluminum trichloride (AlCl₃) are used, although their recovery and disposal present environmental challenges. google.com

Catalyst TypeExamplesAdvantagesChallenges
HomogeneousN,N-dimethylformamide (DMF) asianpubs.orgHigh activity, low cost.Difficult to separate from product, leading to complex purification and potential product contamination.
HeterocyclicBenzimidazole, Benzotriazole google.comEffective for phosgenation reactions.May require specific conditions; recovery can be complex if not immobilized.
Lewis AcidsFeCl₃, AlCl₃ google.comEffective for certain Friedel-Crafts type reactions.Generate stoichiometric waste, corrosive, difficult to recover and dispose of.
ImmobilizedCatalyst fixed on a solid support (e.g., polymer resin) google.comEasily recovered by filtration, allows for catalyst reuse, simplifies product purification, reduces waste. google.comHigher initial cost, potential for lower activity or leaching compared to homogeneous counterparts.

Byproduct Management and Waste Stream Minimization

Industrial synthesis of 2,3,4-Trichloro-5-fluorobenzoyl chloride generates several byproducts that require careful management. The specific byproducts depend on the chosen chlorinating agent.

Thionyl Chloride (SOCl₂): This common reagent produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. prepchem.com Both are corrosive and toxic, necessitating the use of gas scrubbers to neutralize them before atmospheric release.

Phosgene (COCl₂) or Triphosgene: These reagents produce carbon dioxide (CO₂) and hydrogen chloride (HCl). While CO₂ is less noxious than SO₂, the acidic HCl gas must still be captured and neutralized.

Phosphorus Trichloride (PCl₃): Using this reagent results in the formation of phosphorous acid (H₃PO₃) as a byproduct, which must be separated from the product and treated as aqueous waste. google.com

A comprehensive waste minimization strategy involves several approaches. Conducting waste audits can identify the primary sources of waste, allowing for targeted reduction strategies. evergreengrease.com The use of immobilized catalysts that can be recycled is a key step in reducing solid waste. google.com Solvents used in the reaction or purification steps should be recovered and recycled where possible. Furthermore, process optimization aims to maximize the conversion of raw materials into the desired product, thereby reducing the formation of side-product impurities that would otherwise end up in the waste stream. In some cases, byproducts can be valorized, or converted into other useful chemicals, turning a waste stream into a value stream. google.commdpi.com

Reactivity and Reaction Mechanisms of 2,3,4 Trichloro 5 Fluorobenzoyl Chloride

Fundamental Chemical Transformations

The primary reactions of 2,3,4-trichloro-5-fluorobenzoyl chloride involve the transformation of the acyl chloride functional group.

The carbon atom of the carbonyl group in 2,3,4-trichloro-5-fluorobenzoyl chloride is highly electrophilic, readily undergoing nucleophilic acyl substitution. This class of reactions is fundamental to its role as an intermediate in organic synthesis. When reacting with various nucleophiles, the chloride atom of the acyl chloride group is displaced, leading to the formation of a variety of carboxylic acid derivatives.

Common nucleophilic substitution reactions include:

Amidation: Reaction with primary or secondary amines yields the corresponding amides.

Esterification: Alcohols react to form esters.

Thioesterification: Thiols react to produce thioesters. medchemexpress.com

The strong electron-withdrawing nature of the trichloro-fluoro substitution on the benzene (B151609) ring enhances the electrophilicity of the acyl chloride group, making it highly reactive towards nucleophiles. The reaction proceeds via a tetrahedral intermediate after the initial nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond.

Table 1: Examples of Nucleophilic Substitution Reactions This table presents hypothetical products based on the known reactivity of acyl chlorides, as specific experimental data for 2,3,4-Trichloro-5-fluorobenzoyl chloride with these nucleophiles was not available in the search results.

NucleophileReagent ExampleProduct Class
AmineAmmonia (NH₃)Amide
AlcoholEthanol (CH₃CH₂OH)Ester
ThiolEthanethiol (CH₃CH₂SH)Thioester

Hydrolysis is a specific instance of nucleophilic substitution where water acts as the nucleophile. This reaction is a critical pathway for the transformation of 2,3,4-trichloro-5-fluorobenzoyl chloride.

In the presence of water, 2,3,4-trichloro-5-fluorobenzoyl chloride is readily hydrolyzed to form its corresponding carboxylic acid, 2,3,4-trichloro-5-fluorobenzoic acid, and hydrochloric acid. This transformation is significant for understanding its environmental fate and is a key step in the synthesis of other compounds where the carboxylic acid is the desired precursor. The process can be carried out using water or water-donating compounds, such as aqueous sulfuric acid, typically at elevated temperatures ranging from 60–80°C to ensure the reaction proceeds to completion.

Reaction Scheme: C₇HCl₄FO + H₂O → C₇H₂Cl₃FO₂ + HCl

Information regarding specific oxidation and reduction reactions of 2,3,4-trichloro-5-fluorobenzoyl chloride is limited. However, based on the functional groups present, its general behavior can be predicted.

Oxidation: The acyl chloride functional group is already in a high oxidation state, making further oxidation under typical conditions unlikely. The polychlorinated aromatic ring is also generally resistant to oxidation.

Reduction: The acyl chloride group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the acyl chloride to the corresponding primary alcohol, 2,3,4-trichloro-5-fluorobenzyl alcohol. Milder, more selective reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), could potentially halt the reduction at the aldehyde stage, yielding 2,3,4-trichloro-5-fluorobenzaldehyde.

Hydrolytic Pathways

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile. minia.edu.eguci.edu The reactivity of the ring towards EAS is heavily influenced by the nature of the substituents already present.

The benzene ring of 2,3,4-trichloro-5-fluorobenzoyl chloride is substituted with three chlorine atoms, one fluorine atom, and the acyl chloride group. These substituents have a profound impact on the ring's reactivity.

Reactivity: All halogen atoms (Cl, F) and the acyl chloride group (-COCl) are electron-withdrawing groups.

Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond. The acyl chloride group is also strongly deactivating via induction. This effect significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophiles than benzene itself. uci.eduresearchgate.net The cumulative inductive effect of four halogens and an acyl chloride group results in a highly deactivated aromatic system.

Due to this profound deactivation, electrophilic aromatic substitution on 2,3,4-trichloro-5-fluorobenzoyl chloride would require extremely harsh reaction conditions, if it proceeds at all.

Regioselectivity: The directing effect of the substituents determines the position of the incoming electrophile.

The acyl chloride group is a meta-director.

Halogens are ortho, para-directors. uci.eduresearchgate.net

In the 2,3,4-trichloro-5-fluorobenzoyl chloride molecule, the substituents occupy positions 1, 2, 3, 4, and 5. The only available position for an incoming electrophile is position 6. Therefore, any EAS reaction would exclusively yield the 2,3,4-trichloro-5-fluoro-6-(electrophile)benzoyl chloride derivative. The directing effects of the existing groups all point towards this single remaining position, although the overwhelming deactivation of the ring remains the dominant factor controlling the reaction's feasibility.

Table 2: Electronic Effects of Substituents on the Aromatic Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-COCl1Strong -IStrong -RStrongly DeactivatingMeta
-Cl2Strong -IWeak +RDeactivatingOrtho, Para
-Cl3Strong -IWeak +RDeactivatingOrtho, Para
-Cl4Strong -IWeak +RDeactivatingOrtho, Para
-F5Strong -IWeak +RDeactivatingOrtho, Para

Applications of 2,3,4 Trichloro 5 Fluorobenzoyl Chloride in Advanced Organic Synthesis

A Pivotal Intermediate in Chemical Synthesis

2,3,4-Trichloro-5-fluorobenzoyl chloride is a versatile reagent in organic chemistry, primarily utilized for the introduction of the 2,3,4-trichloro-5-fluorobenzoyl moiety into a target molecule. Its significance stems from its ability to readily undergo nucleophilic acyl substitution reactions, a cornerstone of organic synthesis.

A Building Block for Crafting Molecular Complexity

The inherent reactivity of the acyl chloride functional group makes 2,3,4-Trichloro-5-fluorobenzoyl chloride an essential building block for the assembly of intricate organic structures. The presence of multiple halogen substituents on the aromatic ring provides handles for further functionalization through various cross-coupling reactions, allowing for the construction of highly substituted and complex molecular architectures. While its primary documented use is in the pharmaceutical sector, its potential as a starting material for novel agrochemicals and materials science applications is an area of active research.

A Precursor in Sequential Synthetic Routes

In the realm of multi-step organic synthesis, 2,3,4-Trichloro-5-fluorobenzoyl chloride often serves as an early-stage precursor. Its incorporation into a synthetic sequence establishes the foundational framework of the target molecule, which is then elaborated through a series of subsequent chemical transformations. A common synthetic pathway involves the reaction of its precursor, 2,3,4-trichloro-5-fluorobenzoic acid, with a chlorinating agent like thionyl chloride to generate the highly reactive acyl chloride. This in-situ formation is often immediately followed by reaction with a nucleophile to forge a new carbon-nitrogen or carbon-oxygen bond, initiating the construction of the desired complex molecule.

A typical laboratory-scale synthesis of 2,3,4-Trichloro-5-fluorobenzoyl chloride involves the treatment of 2,3,4-trichloro-5-fluorobenzoic acid with thionyl chloride. In one documented procedure, 737 grams of the benzoic acid derivative are refluxed with 1.5 liters of thionyl chloride for 16 hours. Following the reaction, the excess thionyl chloride is removed by distillation, and the resulting residue is distilled to yield the pure acyl chloride.

Fueling Pharmaceutical Innovation and Drug Discovery

The substitution pattern of 2,3,4-Trichloro-5-fluorobenzoyl chloride is particularly relevant to the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The presence and position of the fluorine and chlorine atoms on the benzoyl ring are crucial for the biological activity of the final drug molecule.

Synthesizing a New Generation of Antibacterial Agents

The development of novel antibacterial agents is a critical area of pharmaceutical research, driven by the increasing prevalence of antibiotic-resistant bacteria. 2,3,4-Trichloro-5-fluorobenzoyl chloride and its analogs are key intermediates in the synthesis of fluoroquinolone derivatives, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

A crucial step in the synthesis of many fluoroquinolone antibiotics is the formation of a quinolonecarboxylic acid core. While specific examples detailing the direct use of 2,3,4-Trichloro-5-fluorobenzoyl chloride are not extensively documented in publicly available literature, the general synthetic strategy for analogous compounds provides a clear blueprint. This typically involves the condensation of a substituted benzoyl chloride with an appropriate amine-containing building block, followed by a cyclization reaction to form the characteristic quinolone ring system. The resulting ester is then hydrolyzed to afford the final quinolonecarboxylic acid. The specific arrangement of the chloro and fluoro substituents on the benzoyl moiety of the starting material is critical in influencing the regioselectivity of the cyclization and the ultimate biological activity of the resulting antibiotic.

The "floxacin" suffix is characteristic of many members of the fluoroquinolone class of antibiotics. The synthesis of these vital medicines often proceeds through key intermediates derived from polychlorinated and fluorinated benzoyl chlorides. For instance, the synthesis of intermediates for drugs like Ciprofloxacin often utilizes 2,4-dichloro-5-fluorobenzoyl chloride. Although direct evidence for the use of 2,3,4-Trichloro-5-fluorobenzoyl chloride in the synthesis of commercially available "floxacin" drugs is limited in the reviewed literature, its structural similarity to known precursors strongly suggests its potential as a valuable intermediate for the development of next-generation fluoroquinolones with modified properties and potentially enhanced efficacy against resistant bacterial strains. The strategic placement of an additional chlorine atom could influence factors such as lipophilicity and metabolic stability, offering a route to novel antibiotic candidates.

Potential Applications in Agrochemical Research

While direct applications of 2,3,4-Trichloro-5-fluorobenzoyl chloride as an agrochemical are not extensively documented in publicly available research, its structural motifs are present in various classes of pesticides, suggesting its role as a key intermediate in the synthesis of novel herbicidal, fungicidal, and insecticidal compounds. The presence of multiple halogen substituents on the benzoyl chloride moiety provides a scaffold that can be systematically modified to explore and optimize biological efficacy.

The development of new agrochemicals often involves the creation of a library of related compounds to identify candidates with high potency and selectivity. The acyl chloride group of 2,3,4-Trichloro-5-fluorobenzoyl chloride readily reacts with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity allows for the introduction of diverse functional groups, enabling researchers to fine-tune the physicochemical properties of the resulting molecules to enhance their interaction with biological targets in pests and weeds.

For instance, in the synthesis of novel benzamide (B126) fungicides, a substituted benzoyl chloride is a common starting material. The resulting N-substituted benzamides can exhibit potent fungicidal activity by targeting specific enzymes or cellular processes in pathogenic fungi. Although specific examples directly utilizing 2,3,4-Trichloro-5-fluorobenzoyl chloride are not prevalent in the literature, the general principles of agrochemical design support its potential in this area.

Table 1: Potential Agrochemical Classes Derivable from 2,3,4-Trichloro-5-fluorobenzoyl chloride

Agrochemical ClassGeneral StructurePotential Application
Benzamide FungicidesR-CO-NR'R''Control of fungal diseases in crops
Phenyl-pyrazole HerbicidesAr-CO-PyrazoleWeed control in various crops
Benzoylurea InsecticidesAr-CO-NH-CO-NH-RInsect growth regulators

Note: This table represents potential applications based on the known reactivity of benzoyl chlorides and common agrochemical scaffolds. Specific research on derivatives of 2,3,4-Trichloro-5-fluorobenzoyl chloride is limited.

Structure-Activity Relationship Studies via Derivative Synthesis

Structure-activity relationship (SAR) studies are fundamental to the process of drug and pesticide discovery. These studies involve synthesizing a series of structurally related compounds and evaluating their biological activity to understand how specific chemical features influence their efficacy. 2,3,4-Trichloro-5-fluorobenzoyl chloride is an ideal starting material for such studies due to its modifiable acyl chloride group and the fixed, complex substitution pattern on the aromatic ring.

By reacting 2,3,4-Trichloro-5-fluorobenzoyl chloride with a diverse set of amines or alcohols, chemists can generate a library of amide or ester derivatives. The biological activity of each derivative is then tested, and the results are analyzed to identify key structural requirements for activity. For example, SAR studies might reveal that a particular size, shape, or electronic property of the substituent introduced via the amine or alcohol is crucial for binding to the target site in a pest organism.

The polychlorinated and fluorinated benzene (B151609) ring of 2,3,4-Trichloro-5-fluorobenzoyl chloride provides a constant structural element across the series of derivatives. This allows researchers to isolate the effect of the variable substituent on biological activity. The insights gained from these SAR studies can then guide the design of more potent and selective agrochemicals.

Table 2: Hypothetical Structure-Activity Relationship Study of Benzamide Derivatives

Derivative (R-group of Amine)Lipophilicity (logP)Herbicidal Activity (% Inhibition)
-CH31.525
-CH2CH32.035
-CH(CH3)22.550
-C(CH3)33.040
-Phenyl3.565
-4-Chlorophenyl4.280

Note: This table is a hypothetical representation of how SAR data for derivatives of 2,3,4-Trichloro-5-fluorobenzoyl chloride might be presented. Actual experimental data is not currently available in the public domain.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Compound Analysis

Chromatography is fundamental for separating complex mixtures and isolating specific compounds for further analysis. For halogenated aromatics like 2,3,4-Trichloro-5-fluorobenzoic chloride, both gas and liquid chromatography are indispensable tools.

Development of Separation Techniques for Chlorinated Compounds

The separation of chlorinated compounds is often achieved using high-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC). rsc.orgnih.gov Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile and semi-volatile chlorinated hydrocarbons. nih.govlongdom.org For compounds like this compound, derivatization may be necessary to increase volatility for GC analysis. nih.gov The choice of the GC column is critical; columns with different polarities are used to achieve optimal separation of complex mixtures of halogenated compounds. Two-dimensional gas chromatography (GC×GC) offers even greater resolving power for separating thousands of organohalogen compounds from complex environmental samples. nih.govresearchgate.netcore.ac.uk

Reverse-phase HPLC (RP-HPLC) is a common technique for the analysis of aromatic carboxylic acids. nih.gov The separation is influenced by the pH, solvent composition, and ionic strength of the mobile phase. nih.gov For halogenated benzoates, specialized columns and mobile phases, such as a potassium hydrogen phosphate (B84403) buffer, can be used to achieve effective separation for analysis by liquid chromatography-isotope ratio mass spectrometry (LC/IRMS). ufz.de The development of novel HPLC methods is crucial for ensuring the purity of key intermediates like halogenated benzoic acids in pharmaceutical synthesis. ekb.eg

Table 1: Comparison of Chromatographic Techniques for Halogenated Aromatic Compounds
TechniqueTypical Stationary PhaseCommon DetectorApplication Notes for Chlorinated Compounds
Gas Chromatography (GC)Polysiloxane-based (e.g., 5% phenyl)Mass Spectrometry (MS), Electron Capture Detector (ECD)Excellent for volatile and semi-volatile compounds. Derivatization may be required for polar analytes like carboxylic acids. nih.gov
Two-Dimensional GC (GC×GC)Combination of non-polar and polar columnsTime-of-Flight MS (TOF-MS)Provides enhanced separation for extremely complex mixtures, such as environmental samples containing numerous organohalogens. nih.govresearchgate.netcore.ac.uk
High-Performance Liquid Chromatography (HPLC)C18 or other reversed-phase materialsUV-Vis, Diode Array Detector (DAD), MSWell-suited for less volatile or more polar compounds. Method parameters like mobile phase pH are critical for separating acidic compounds. nih.gov

Spectroscopic Investigations

Spectroscopy provides detailed information about molecular structure, functional groups, and elemental composition, which is essential for the unambiguous identification of compounds like this compound.

Application in Environmental Sample Analysis and Detection

Halogenated aromatic compounds are recognized as persistent environmental pollutants. nih.govresearchgate.net Their detection in environmental matrices such as soil, water, and air often requires highly sensitive analytical methods. nih.govmdpi.com Gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS) is a preferred method for the simultaneous determination of various chlorinated aromatic hydrocarbons in environmental samples like fly ash. rsc.org Advanced techniques such as two-dimensional gas chromatography combined with high-resolution time-of-flight mass spectrometry (GC×GC–HRTofMS) allow for the selective and comprehensive analysis of a multitude of organohalogen compounds in samples with minimal cleanup. nih.govresearchgate.net Negative chemical ionization (NCI) is an effective method for the sensitive and selective ionization of organohalogens, enhancing their detection. nih.govresearchgate.netcore.ac.uk

High-Resolution Mass Spectrometry for Hydrolyzed Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. measurlabs.com The hydrolysis of this compound yields its corresponding carboxylic acid, 2,3,4-Trichloro-5-fluorobenzoic acid. HRMS can be used to confirm the identity of this hydrolysis product. The technique can distinguish between molecules with the same nominal mass but different elemental formulas. measurlabs.com For organohalogen compounds, the characteristic isotopic patterns of chlorine and bromine atoms serve as a definitive marker for identification in mass spectra. nih.govresearchgate.net Techniques like inductively coupled plasma mass spectrometry (HR-ICP-MS) can also be employed for the precise determination of halogen elements in organic compounds. rsc.org

Table 2: Expected HRMS Data for the Hydrolysis Product (2,3,4-Trichloro-5-fluorobenzoic acid)
IonFormulaExpected Exact Mass (m/z)Key Feature
[M]⁺C₇H₂Cl₃FO₂~241.9149Molecular ion peak with a characteristic isotopic pattern due to three chlorine atoms.
[M-OH]⁺C₇HCl₃FO~224.9098Loss of hydroxyl radical.
[M-COOH]⁺C₆H₂Cl₃F~197.9277Loss of the carboxylic acid group (decarboxylation).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial information.

¹H NMR: The spectrum would show a single resonance for the aromatic proton, with its chemical shift influenced by the surrounding halogen and carbonyl groups.

¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule (six in the aromatic ring and one in the carbonyl group). The chemical shifts would be indicative of the electronic environment of each carbon.

¹⁹F NMR: This is particularly useful for fluorinated compounds. nih.govacs.org ¹⁹F NMR offers a wide chemical shift range and high sensitivity. azom.com The spectrum for this compound would show a single peak for the fluorine atom, and its coupling to the adjacent proton (⁴JHF) could provide further structural confirmation. azom.com For aromatic fluorine atoms, chemical shifts typically appear between -100 and -200 ppm. azom.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an effective method for identifying functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically very strong and appears at a high frequency, generally in the range of 1780-1815 cm⁻¹. uobabylon.edu.iqreddit.comblogspot.com The exact position is influenced by conjugation with the aromatic ring. uobabylon.edu.iqlibretexts.org Other characteristic absorptions would include C-Cl stretching vibrations, which are typically found in the fingerprint region between 550 and 730 cm⁻¹, and C-F stretching vibrations. blogspot.com

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
C=O (Acyl Chloride)Stretch~1780 (Conjugated)Strong
C=C (Aromatic)Stretch~1600-1450Medium to Weak
C-ClStretch~730-550Medium to Strong
C-FStretch~1250-1000Strong

Computational Chemistry and Quantum Chemical Studies

Computational and quantum chemical methodologies have become indispensable tools for the in-depth characterization of novel chemical entities. While specific dedicated computational studies on this compound are not extensively documented in publicly accessible literature, the principles and applications of these theoretical methods can be outlined based on studies of analogous halogenated aromatic compounds. These studies typically employ Density Functional Theory (DFT) and other ab initio methods to model the molecule's behavior.

Theoretical Prediction of Molecular Geometry and Electronic Properties

Theoretical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule, as well as its inherent electronic characteristics. For a molecule like this compound, computational models would be used to determine key geometric parameters and electronic properties.

Molecular Geometry: The optimized molecular structure, including bond lengths and bond angles, can be calculated using methods such as DFT. These calculations would provide precise data on the spatial relationship between the atoms of the benzene (B151609) ring, the chlorine and fluorine substituents, and the acyl chloride group.

Table 1: Predicted Molecular Geometry Parameters (Illustrative)

Parameter Predicted Value (Å or °)
C-C (aromatic) bond lengths ~1.39 - 1.41 Å
C-Cl bond lengths ~1.73 - 1.75 Å
C-F bond length ~1.35 Å
C-C (acyl) bond length ~1.50 Å
C=O bond length ~1.19 Å
C-Cl (acyl) bond length ~1.79 Å
C-C-C (aromatic) bond angles ~118 - 122 °
C-C-Cl bond angles ~119 - 121 °
C-C-F bond angle ~119 °
O=C-Cl bond angle ~120 °

Note: This table is illustrative and based on typical values for similar compounds. Actual calculated values for this compound would require a specific DFT study.

Electronic Properties: Key electronic properties that can be calculated include dipole moment, polarizability, and various electronic energies. These parameters are crucial for understanding the molecule's interaction with other molecules and with external electric fields.

Vibrational Frequency Analysis and Spectroscopic Correlation

Computational vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule. This correlation is vital for structural confirmation and for understanding the molecule's dynamic behavior. For this compound, theoretical spectra would be simulated and compared with experimental data to validate the calculated structure.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. echemi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Illustrative FMO Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Relates to chemical reactivity and stability

Note: Specific energy values would be derived from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (usually blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the halogen atoms, while positive potential would be expected on the hydrogen atoms and the carbon atom of the carbonyl group.

Analysis of Intramolecular Charge Transfer Regions

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This process is fundamental to the photophysical properties of many organic molecules. Theoretical calculations can be used to analyze the electronic transitions and identify the regions of the molecule involved in ICT. For this compound, the aromatic ring substituted with electron-withdrawing halogen atoms and the acyl chloride group would be the primary regions of interest for such an analysis.

Environmental Chemistry and Degradation Studies of 2,3,4 Trichloro 5 Fluorobenzoyl Chloride

Environmental Fate and Transport Mechanisms

Specific data on the environmental fate and transport of 2,3,4-Trichloro-5-fluorobenzoyl chloride are not available.

No peer-reviewed studies detailing the hydrolysis rates, half-life, or degradation products of 2,3,4-Trichloro-5-fluorobenzoyl chloride in various aquatic environments were found. Benzoyl chlorides, in general, are susceptible to hydrolysis to form the corresponding benzoic acid. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of other dissolved substances.

There is a lack of specific research on the photolytic degradation pathways of 2,3,4-Trichloro-5-fluorobenzoyl chloride. Aromatic compounds containing halogens can undergo photodegradation in the presence of sunlight. This process can involve the breaking of carbon-halogen bonds and subsequent reactions with other molecules in the environment. The specific byproducts of such degradation for this compound have not been documented.

Ecological Impact and Risk Assessment

Specific toxicological data for 2,3,4-Trichloro-5-fluorobenzoyl chloride is not available in the reviewed literature. A GHS classification for the related compound 2,4-Dichloro-5-fluorobenzoyl chloride indicates it is harmful to aquatic life with long-lasting effects. nih.gov

No specific studies on the toxicity of 2,3,4-Trichloro-5-fluorobenzoyl chloride to aquatic organisms such as fish, invertebrates, or algae were identified. Such studies are crucial for determining the potential ecological risk of a chemical in aquatic ecosystems.

Information regarding the effects of 2,3,4-Trichloro-5-fluorobenzoyl chloride on soil microorganisms is not available. The impact of pesticides on soil microbial communities can be complex, sometimes leading to inhibition of certain microbial groups while stimulating others. nih.gov For instance, some chlorinated aromatic compounds have been shown to be toxic to soil microorganisms at high concentrations. cdc.gov

Metabolite Formation and Environmental Behavior

Without studies on the degradation of 2,3,4-Trichloro-5-fluorobenzoyl chloride, its environmental metabolites have not been identified. The expected primary hydrolysis product would be 2,3,4-trichloro-5-fluorobenzoic acid. The further environmental fate of this and any other potential metabolites is unknown.

Data Tables

No specific experimental data was found for 2,3,4-Trichloro-5-fluorobenzoyl chloride to populate data tables.

Biological Activity of Hydrolysis Products (e.g., 2,3,4-Trichloro-5-fluorobenzoic acid)

The primary hydrolysis product of 2,3,4-trichloro-5-fluorobenzoyl chloride is 2,3,4-trichloro-5-fluorobenzoic acid (TCFBA). Research into the biological activity of TCFBA has revealed effects across different biological kingdoms, notably as an antimicrobial and herbicidal agent. The unique structure of TCFBA, featuring three chlorine atoms and one fluorine atom on a benzoic acid core, is a key determinant of its chemical reactivity and biological interactions.

The halogenated nature of TCFBA is associated with its antimicrobial efficacy. Studies have shown that it can inhibit the growth of various pathogens. For instance, one study reported that TCFBA exhibited significant in-vitro growth inhibition of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was noted to be lower than that of several common antibiotics, indicating its potential as a basis for developing new antimicrobial compounds.

In the context of agriculture, TCFBA has been examined for its herbicidal properties. Its mode of action is believed to involve the disruption of critical metabolic pathways in plants, including interference with photosynthetic processes and hormone regulation, which effectively controls weed proliferation. A controlled study demonstrated that the application of TCFBA to common agricultural weeds resulted in a marked reduction in both biomass and the germination rates of seeds when compared to untreated control groups. The environmental fate of TCFBA is a related area of study, as its hydrolysis in soil can lead to the formation of active metabolites that retain herbicidal activity.

Historically, the development of halogenated benzoic acids like TCFBA is closely linked to pharmaceutical chemistry. Specifically, such compounds have served as crucial intermediates in the synthesis of quinolone carboxylic acids, a class of potent antibacterial agents. biosynth.com This highlights the primary role of TCFBA in a broader context of biologically active molecule synthesis.

Table 1: Summary of Investigated Biological Activities of 2,3,4-Trichloro-5-fluorobenzoic acid (TCFBA)

Activity TypeTarget Organisms/SystemObserved EffectsReference
Antimicrobial Escherichia coli, Staphylococcus aureusSignificant in-vitro growth inhibition.
Herbicidal Common agricultural weedsReduction in biomass and seed germination rates.
Synthetic Precursor Quinolone AntibacterialsServes as a key intermediate in synthesis. biosynth.com

Role as a Model Compound in Pollution Research

2,3,4-Trichloro-5-fluorobenzoyl chloride has been identified as a useful model compound in pollution research. Its highly chlorinated and fluorinated structure is representative of a class of persistent organic pollutants (POPs) that are of significant environmental concern. By studying the environmental fate, transport, and degradation of this specific compound, researchers can gain valuable insights into the broader behaviors of similar complex halogenated pollutants in environmental systems like soil and water.

The value of such a model compound lies in its ability to provide a standardized reference for experimental studies. Research on its toxicological effects on aquatic life and soil microorganisms helps in evaluating the ecological risks associated with chlorinated organic compounds. Understanding the behavior of highly halogenated aromatic compounds like 2,3,4-trichloro-5-fluorobenzoyl chloride and its hydrolysis product contributes to a wider knowledge base regarding the persistence and potential for bioaccumulation of anthropogenic halogenated chemicals.

Understanding the Behavior and Degradation of Similar Chlorinated Organic Pollutants

The study of 2,3,4-trichloro-5-fluorobenzoyl chloride and its derivatives helps elucidate the degradation patterns of other persistent chlorinated organic pollutants. Halogenated benzoic acids, which are common intermediates in the degradation of pollutants like polychlorinated biphenyls (PCBs), are often resistant to further breakdown and can accumulate in the environment. nih.govmdpi.com The degradation of these compounds is highly dependent on the number, type, and position of the halogen substituents on the aromatic ring. oup.com

Research on various halogenated benzoic acids reveals several key principles:

Substitution Pattern: The position of the halogen atoms significantly influences biodegradability. For example, in mixtures of monochlorinated benzoic acid isomers, the typical order of degradation is 4-substituted, followed by 3-substituted, and finally 2-substituted compounds. oup.com

Halogen Type: The type of halogen also affects degradation. Denitrifying cultures acclimated to chlorobenzoates have been shown to degrade the corresponding bromo- and iodobenzoates, but not the fluorobenzoates, suggesting a high degree of enzyme specificity. oup.com

Cometabolism: Some microorganisms can cometabolize halogenated compounds. For instance, Pseudomonas sp. B13, when grown on 3-chlorobenzoate, can readily cometabolize monofluorobenzoates. nih.gov However, this process can sometimes lead to the formation of dead-end metabolites that are resistant to further degradation. nih.gov

Environmental Conditions: Factors such as pH and salinity can significantly impact microbial degradation rates, often requiring long adaptation periods for microbial communities when conditions change. oup.com

By analyzing the degradation pathways and influencing factors for compounds like TCFBA, scientists can better predict the environmental persistence and potential for natural attenuation of a wide range of structurally similar industrial chemicals and pollutants.

Microbial Degradation Pathways of Halogenated Aromatics

The biological degradation of halogenated aromatic compounds is a critical process for the removal of these persistent pollutants from the environment. Microorganisms have evolved a diverse array of enzymatic pathways to cleave the stable carbon-halogen bond and mineralize the aromatic ring. These pathways can be broadly categorized into aerobic and anaerobic processes.

Under anaerobic conditions, the primary mechanism is reductive dehalogenation . In this process, the halogenated compound acts as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom. This initial step is crucial for the breakdown of highly chlorinated compounds and has been observed in various environments, including methanogenic and denitrifying conditions. oup.comnih.gov For example, denitrifying consortia have been shown to degrade 3- and 4-chlorobenzoate, with the stoichiometric removal of the halogen. oup.com

Under aerobic conditions, microorganisms typically employ oxidative dehalogenation . This often involves dioxygenase enzymes that incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to the formation of halogenated catechols. nih.gov These intermediates can then undergo ring cleavage. The initial dioxygenation can sometimes result in the elimination of the halogen substituent. For example, during the cometabolism of 2-fluorobenzoate, fluoride (B91410) is eliminated in the initial dioxygenation step. nih.gov The subsequent degradation follows pathways similar to those for non-halogenated aromatic compounds, such as the ortho- or meta-cleavage pathways. researchgate.net

The efficiency of these degradation pathways is influenced by the specific compound and the microbial species involved. For instance, photoheterotrophic bacteria like Rhodopseudomonas palustris are capable of anaerobically degrading halogenated benzoic acids in the presence of light. nih.gov The genetic basis for these degradative abilities is often encoded on plasmids, which can facilitate the spread of these capabilities within microbial communities. nih.gov

Table 2: Key Microbial Degradation Pathways for Halogenated Aromatic Compounds

Degradation PathwayEnvironmental ConditionKey Enzymatic StepDescriptionExample Microorganisms
Reductive Dehalogenation AnaerobicDehalogenaseThe halogen substituent is replaced by a hydrogen atom; the compound serves as an electron acceptor.Denitrifying consortia, Methanogenic consortia
Oxidative Dehalogenation AerobicDioxygenaseHydroxylation of the aromatic ring, often leading to the formation of a catechol intermediate and subsequent halogen removal.Pseudomonas sp. B13, Alcaligenes eutrophus JMP134
Photoheterotrophic Degradation Anaerobic (light)VariousUtilization of light energy for the anaerobic breakdown of halogenated substrates.Rhodopseudomonas palustris

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3,4-Trichloro-5-fluorobenzoic chloride, and how do reaction conditions influence yield?

  • Answer : A typical synthesis involves halogenation and Friedel-Crafts acylation. For example, chlorination of fluorobenzoic acid derivatives using chlorine gas in ethanol/water under reflux (3 h) achieves substitution at positions 2,3,4 . Catalysts like AlCl₃ may enhance electrophilic substitution, but side reactions (e.g., over-chlorination) require precise stoichiometric control. Yield optimization often involves varying solvents (ethanol vs. dioxane) and reaction times, as seen in analogous compounds like 2,4-dichloro-5-fluorobenzoic acid synthesis (92% yield via THF-mediated amidation) .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound is corrosive and requires PPE (gloves, goggles, fume hood). In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention . Storage should be in airtight containers away from moisture, as hydrolysis may generate toxic gases (e.g., HCl).

Q. How is the purity and structural integrity of this compound verified in academic settings?

  • Answer : Use HPLC (e.g., Rt=1.59 min in method H) and LC-MS (m/z 379 [M+H]+ observed in nitrobenzoyl chloride derivatives) . Confirm functional groups via FT-IR (C=O stretch at ~1770 cm⁻¹) and NMR (¹³C for Cl/F substitution patterns). Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between computational models and experimental results?

  • Answer : Divergences arise from methodological differences, such as receptor-response models (single vs. multi-receptor systems) or computational parameters (e.g., PubChem-derived vs. wet-lab datasets). For example, Haddad et al. (2008) used single-receptor bioelectronic noses, while Saito et al. (2009) tested multiple receptors, leading to non-overlapping chemical feature clusters . Validate models with hybrid approaches: combine DFT calculations (e.g., charge distribution at C-Cl/F sites) with kinetic studies (e.g., reaction rates under varying AlCl₃ concentrations) .

Q. What strategies mitigate side reactions during functionalization (e.g., amidation or esterification) of this compound?

  • Answer : Steric hindrance from trichloro groups complicates nucleophilic attacks. Use bulky amines (e.g., 4-trifluoromethoxy-aniline) or low-temperature conditions (-20°C) to suppress hydrolysis. TEA (triethylamine) effectively scavenges HCl byproducts, as shown in THF-mediated amidation (92% yield) . For esterification, employ DMAP catalysts to enhance acyl transfer efficiency .

Q. How do electronic effects of Cl/F substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing Cl/F groups deactivate the aromatic ring, reducing electrophilicity at the meta/para positions. Computational studies (e.g., Hammett σ constants: Cl=+0.23, F=+0.06) predict slower Suzuki-Miyaura coupling rates compared to non-halogenated analogs. Mitigate this using Pd/XPhos catalysts, which stabilize oxidative addition intermediates .

Q. What advanced analytical methods detect trace impurities (e.g., hydrolyzed byproducts) in this compound?

  • Answer : High-resolution mass spectrometry (HRMS) identifies hydrolyzed products (e.g., 2,3,4-Trichloro-5-fluorobenzoic acid, Δm/z= -35.45 Da). Pair with ¹⁹F NMR to monitor fluorine environment changes (δ ~-110 ppm for CF₃ groups in related compounds) . For quantification, use UPLC with charged aerosol detection (CAD) to achieve <0.1% impurity thresholds .

Methodological Notes

  • Synthesis Optimization : Balance chlorination agents (Cl₂ vs. NaOCl) to avoid over-halogenation .
  • Safety Protocols : Acidify reaction quench solutions (pH 3 with KHSO₄) to precipitate intermediates and reduce volatility .
  • Data Validation : Cross-check spectral data with NIST databases and PubChem-derived parameters (e.g., InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .

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